molecular formula C17H20N4O4S B2576260 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-ethoxyphenyl)urea CAS No. 2034457-16-2

1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2576260
CAS No.: 2034457-16-2
M. Wt: 376.43
InChI Key: RDWXLCLOEZVEKH-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-ethoxyphenyl)urea is a high-purity chemical compound offered for research use in biochemical and pharmacological studies. This molecule features a urea bridge connecting a 2-ethoxyphenyl group to a 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole core, a structure known to possess significant biological potential. Compounds within the benzo[c][1,2,5]thiadiazole class have been investigated for various biological activities. Notably, recent scientific research has highlighted that structurally related analogues, such as 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ), exhibit a promising antidepressant-like action in preclinical models . The mechanism of action for these active analogues is complex and appears to involve the selective inhibition of the monoamine oxidase A (MAO-A) enzyme, which is a established target for antidepressant drugs . Furthermore, studies suggest that the antidepressant-like effect is mediated through serotonergic pathways, specifically involving 5-HT1A, 5-HT1A/1B, and 5-HT3 receptors, and is also linked to the nitric oxide (NO) signaling system . The presence of the urea functional group in this specific compound may further contribute to its bioactivity, as this moiety is commonly found in molecules designed to act as enzyme inhibitors or to engage in specific hydrogen-bonding interactions with biological targets. Researchers may find this compound valuable for probing novel central nervous system (CNS) targets, investigating mechanisms of enzyme inhibition, or as a structural template in medicinal chemistry programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-4-25-16-8-6-5-7-13(16)19-17(22)18-12-9-10-14-15(11-12)21(3)26(23,24)20(14)2/h5-11H,4H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWXLCLOEZVEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-ethoxyphenyl)urea represents a novel class of thiadiazole derivatives. These compounds have gained attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H13N3O3S2C_{13}H_{13}N_3O_3S_2, with a molecular weight of 323.39 g/mol. The structural features include a thiadiazole ring fused with a benzo moiety and an ethoxy-substituted phenyl group.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiadiazole derivatives. The introduction of various substituents on the thiadiazole nucleus has been shown to enhance antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

  • Activity against E. coli and S. aureus : Compounds similar to the target compound exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 15.6 µg/ml to 300 µg/ml against these pathogens .
  • Fungal Inhibition : Thiadiazole derivatives have also demonstrated antifungal activity against species such as Candida albicans and Aspergillus niger, with varying degrees of effectiveness depending on the specific substitutions made on the thiadiazole ring .

Anticancer Activity

Research indicates that thiadiazole derivatives can exhibit cytotoxic effects on cancer cell lines:

  • Cell Line Studies : In vitro studies have shown that compounds derived from thiadiazoles can inhibit cell proliferation in various cancer types, including breast cancer (T47D) and colon cancer (SW707). Notably, some derivatives displayed ID50 values lower than that of standard chemotherapeutics like cisplatin .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis in tumor cells and interference with cell cycle progression. Substituents such as electron-withdrawing groups have been found to enhance cytotoxicity .

Case Studies

Several case studies highlight the biological efficacy of similar thiadiazole compounds:

  • Thiadiazole Derivatives in Antibacterial Screening : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that specific substitutions significantly improved activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity Evaluation : Kumar et al. synthesized various 5-(substituted phenyl)-1,3,4-thiadiazoles and assessed their anticancer potential across multiple cell lines. The study found that certain substitutions led to enhanced potency compared to traditional chemotherapeutics .

Data Table

Activity TypePathogen/Cancer TypeMIC/ID50 (µg/ml)Reference
AntibacterialE. coli15.6
AntibacterialS. aureus300
AntifungalC. albicansVaries
AnticancerT47D (Breast Cancer)< Cisplatin
AnticancerSW707 (Colon Cancer)< Cisplatin

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Predicted ADME Properties
Property Target Compound 1,3-Benzodioxol-thiadiazole Urea Benzodiazepine Urea
Aqueous Solubility (µM) ~150 ~120 ~90
CYP3A4 Inhibition Risk Low Moderate High
Plasma Protein Binding 85% 88% 92%

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-ethoxyphenyl)urea, and what key reaction conditions must be controlled?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. Key steps include alkylation of the thiadiazole moiety, followed by coupling with a 2-ethoxyphenyl isocyanate derivative. Critical parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or acetonitrile), and pH adjustment to stabilize intermediates. Purification often employs column chromatography or recrystallization .
  • Characterization : Confirm intermediate and final product structures via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to validate regioselectivity and purity .

Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are most effective?

  • Approach : Use a combination of spectroscopic methods:

  • NMR : 1H^1H-NMR identifies proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, urea NH signals at δ 8.0–9.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O) and sulfone (SO2_2) groups .
  • FT-IR : Detect characteristic urea C=O stretches (~1640–1680 cm1^{-1}) and sulfone S=O vibrations (~1150–1300 cm1^{-1}) .
  • X-ray crystallography (if crystalline): Resolves bond lengths and angles, critical for confirming the 1,3-dimethyl substitution pattern on the thiadiazole ring .

Q. What preliminary biological assays are recommended to evaluate its anticancer potential?

  • Protocol : Screen against a panel of cancer cell lines (e.g., MCF-7, A549, HeLa) using MTT or resazurin assays. Include positive controls (e.g., doxorubicin) and assess IC50_{50} values. Follow up with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to identify mechanisms .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or predict biological targets?

  • Strategy :

  • Reaction Design : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., cyclization). Tools like Gaussian or ORCA are recommended .
  • Target Prediction : Perform molecular docking (AutoDock Vina, Schrödinger) against known cancer targets (e.g., tubulin, kinases). Validate predictions with surface plasmon resonance (SPR) or thermal shift assays to measure binding affinities .

Q. How to resolve contradictions in reported mechanisms of action (e.g., tubulin inhibition vs. kinase targeting)?

  • Methodology :

  • Biochemical Assays : Compare inhibitory effects on purified tubulin (e.g., microtubule polymerization assays) and kinase activity (e.g., ADP-Glo™ kinase assays).
  • CRISPR-Cas9 Knockout Models : Generate cell lines lacking specific targets (e.g., βIII-tubulin or EGFR) to isolate compound effects .
  • Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Approach :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to the urea or ethoxyphenyl moieties.
  • Formulation : Use nanocarriers (liposomes, PLGA nanoparticles) to enhance aqueous dispersion. Characterize via dynamic light scattering (DLS) and assess release kinetics in simulated physiological conditions .

Q. How to conduct structure-activity relationship (SAR) studies focusing on the thiadiazole and urea moieties?

  • Experimental Design :

  • Analog Synthesis : Vary substituents on the thiadiazole (e.g., replace methyl with ethyl) and urea (e.g., substitute ethoxyphenyl with thiophene).
  • Data Analysis : Corrogate structural changes with IC50_{50} values and pharmacokinetic parameters (e.g., LogP, metabolic stability in liver microsomes) .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing dose-response data with high variability?

  • Tools : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves. Apply outlier tests (Grubbs’ test) and repeat experiments in triplicate. For high-throughput data, employ machine learning (random forest) to identify confounding variables .

Q. How to validate purity and stability under storage conditions?

  • Protocol :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Monitor degradation products over time (accelerated stability studies at 40°C/75% RH).
  • Mass Spectrometry : Track molecular ion peaks and fragment patterns to detect decomposition .

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